molecular formula C7H12ClF2NO B8049982 3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride

Cat. No.: B8049982
M. Wt: 199.62 g/mol
InChI Key: PLOMVROJSUUHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-7-oxa-1-azaspiro[35]nonane hydrochloride is a synthetic organic compound with the molecular formula C₇H₁₂ClF₂NO It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity for commercial use.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated alcohols. Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Scientific Research Applications

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of both fluorine and oxygen atoms within the ring system. This combination of features imparts distinct chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

3,3-difluoro-7-oxa-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-10-6(7)1-3-11-4-2-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOMVROJSUUHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(CN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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